Absolute Stereochemistry: (S)-Enantiomer vs. (R)-Enantiomer — Distinct CAS Registry and Predicted Pharmacological Divergence
The target compound bears the (S)-absolute configuration at the chiral carbon (InChI Key stereochemistry: /m0), distinguishing it from the (R)-enantiomer (CAS 1032157-06-4, InChI Key: KJIOSXQZANUDNX-RFVHGSKJSA-N, /m1) . Within the broader α-alkylbenzylamine and phenethylamine classes, enantiomeric pairs routinely display divergent binding affinities at monoamine transporters and G-protein-coupled receptors [1]. Although direct head-to-head pharmacological data for this specific pair are absent from the published literature, class-level evidence demonstrates that the (S)-configuration at the α-carbon of structurally related 2,5-dimethylphenyl-bearing amines confers higher antiproliferative activity compared to the (R)-configuration in enantiomeric bromolactone derivatives (MDPI, 2018) [1]. Both enantiomers are commercially available at ≥95% purity, but the (S)-enantiomer is offered by multiple vendors with documented QC (NMR, HPLC, GC) from Bidepharm and AKSci .
| Evidence Dimension | Absolute stereochemistry and regulatory/commercial identity |
|---|---|
| Target Compound Data | (S)-enantiomer; CAS 1391446-27-7; InChI stereodescriptor /m0; purity ≥95% (AKSci), ≥98% (Leyan) |
| Comparator Or Baseline | (R)-enantiomer; CAS 1032157-06-4; InChI stereodescriptor /m1; purity ≥95% (AKSci), 98% (Leyan) |
| Quantified Difference | Opposite absolute configuration; distinct CAS numbers ensure unambiguous procurement identity; class-level data predict differential biological activity |
| Conditions | Stereochemical identity confirmed by IUPAC nomenclature, InChI Key stereochemistry layer, and vendor Certificate of Analysis |
Why This Matters
For any stereospecific application—asymmetric catalysis, chiral auxiliary deployment, or enantioselective biological screening—selecting the incorrect enantiomer invalidates results; the distinct CAS registry allows procurement without ambiguity.
- [1] Gładkowski, W. et al. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules, 23(11), 2961. View Source
